molecular formula C7H10O2S B13549306 3-(Thiophen-3-yl)propane-1,2-diol

3-(Thiophen-3-yl)propane-1,2-diol

Cat. No.: B13549306
M. Wt: 158.22 g/mol
InChI Key: IUARUVSVQOMDFN-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)propane-1,2-diol is an organic compound featuring a thiophene ring attached to a propane-1,2-diol moiety Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)propane-1,2-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene with epoxides under acidic or basic conditions to introduce the diol functionality. Another approach involves the use of thiophene-3-carboxaldehyde, which undergoes reduction and subsequent hydroxylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the thiophene ring or the diol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can yield thiophene-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the thiophene ring .

Scientific Research Applications

3-(Thiophen-3-yl)propane-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)propane-1,2-diol involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and electron transfer processes, while the diol group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group.

    Thiophene-3-carboxaldehyde: A precursor in the synthesis of 3-(Thiophen-3-yl)propane-1,2-diol.

    Thiophene-2,5-dicarboxylic acid: A compound with two carboxylic acid groups on the thiophene ring.

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry .

Properties

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

3-thiophen-3-ylpropane-1,2-diol

InChI

InChI=1S/C7H10O2S/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5,7-9H,3-4H2

InChI Key

IUARUVSVQOMDFN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(CO)O

Origin of Product

United States

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